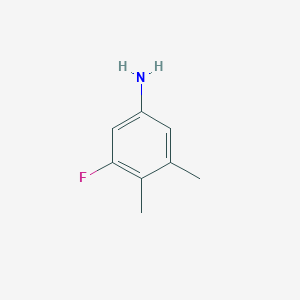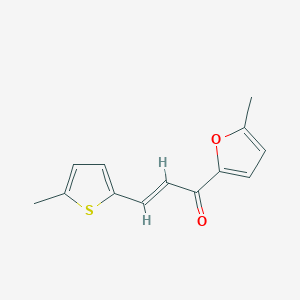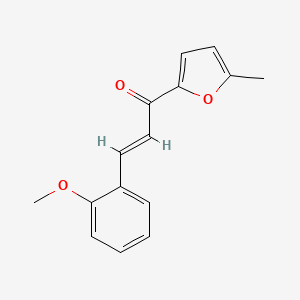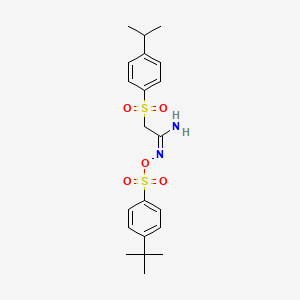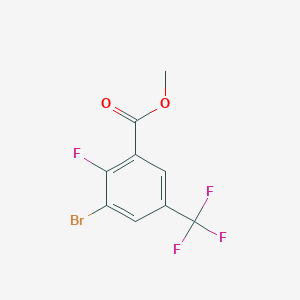
(4-(tert-Butyl)phenylsulfonyl)acetamidoxime O-4-(bromomethyl)phenylsulfonyl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(tert-Butyl)phenylsulfonyl)acetamidoxime O-4-(bromomethyl)phenylsulfonyl, or 4-BTBPB, is a synthetic compound that has been studied for its potential applications in pharmaceuticals, biochemistry, and other scientific fields. 4-BTBPB was first synthesized in the early 2000s, and since then, has been the subject of numerous research studies.
Wissenschaftliche Forschungsanwendungen
4-BTBPB has been studied for its potential applications in various scientific fields. In pharmaceuticals, 4-BTBPB has been studied for its ability to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes and acetylcholinesterase. In biochemistry, 4-BTBPB has been studied for its ability to bind to metal ions, such as copper and zinc. In addition, 4-BTBPB has been studied for its potential applications in the fields of catalysis and organic synthesis.
Wirkmechanismus
The mechanism of action of 4-BTBPB is not yet fully understood. However, it is believed that the compound binds to metal ions, such as copper and zinc, and inhibits the activity of certain enzymes, such as cytochrome P450 enzymes and acetylcholinesterase. In addition, 4-BTBPB has been shown to interact with certain organic molecules, such as fatty acids, which may play a role in its mechanism of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-BTBPB are not yet fully understood. However, the compound has been shown to interact with certain organic molecules, such as fatty acids, which may have an effect on biological processes. In addition, 4-BTBPB has been studied for its ability to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes and acetylcholinesterase, which may have an effect on biochemical and physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-BTBPB in lab experiments is its ability to bind to metal ions, such as copper and zinc, which can be used to facilitate certain reactions. In addition, 4-BTBPB has been studied for its ability to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes and acetylcholinesterase, which can be used to study the effects of certain drugs or other compounds.
However, there are also some limitations to using 4-BTBPB in lab experiments. The compound has not been extensively studied, and its mechanism of action is not yet fully understood. In addition, 4-BTBPB may interact with other compounds in unpredictable ways, which can limit its usefulness in lab experiments.
Zukünftige Richtungen
Given the potential applications of 4-BTBPB, there are numerous potential future directions for research. For example, further research could be conducted to better understand the mechanism of action of 4-BTBPB and its biochemical and physiological effects. In addition, further research could be conducted to explore the potential applications of 4-BTBPB in pharmaceuticals, biochemistry, and other scientific fields. Finally, further research could be conducted to explore the potential interactions between 4-BTBPB and other compounds, which could lead to the development of new and improved synthetic methods.
Synthesemethoden
4-BTBPB is synthesized using a multi-step reaction process. The first step involves the reaction of 4-bromomethylphenol with tert-butylsulfonyl chloride in the presence of a base, such as potassium carbonate, to form the intermediate compound 4-bromomethylphenylsulfonyl chloride. The second step involves the reaction of 4-bromomethylphenylsulfonyl chloride with acetamidoxime in the presence of a base to form 4-BTBPB. The final step involves the reaction of 4-BTBPB with a base, such as potassium carbonate, to form the desired product.
Eigenschaften
IUPAC Name |
[(E)-[1-amino-2-(4-tert-butylphenyl)sulfonylethylidene]amino] 4-(bromomethyl)benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O5S2/c1-19(2,3)15-6-10-16(11-7-15)28(23,24)13-18(21)22-27-29(25,26)17-8-4-14(12-20)5-9-17/h4-11H,12-13H2,1-3H3,(H2,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLOOJSJZSCRKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)CC(=NOS(=O)(=O)C2=CC=C(C=C2)CBr)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C/C(=N\OS(=O)(=O)C2=CC=C(C=C2)CBr)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Tert-butyl)phenylsulfonyl)acetamidoxime O-4-(bromomethyl)phenylsulfonyl) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


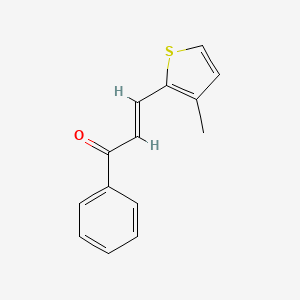
![{4-[(Dimethylamino)methyl]phenyl}methanol hydrochloride](/img/structure/B6332575.png)

![8-[(2H-1,3-Benzodioxol-5-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332590.png)
